N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide
Overview
Description
N-propionyl Norfentanyl: is a synthetic opioid analog structurally similar to fentanyl. It is primarily used as an analytical reference standard in research and forensic applications . This compound is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-propionyl Norfentanyl can be synthesized through various methods involving specific precursor chemicals. One common precursor is N-Phenethyl-4-piperidone (NPP), which undergoes a series of reactions including hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Industrial Production Methods: The industrial production of N-propionyl Norfentanyl involves the use of controlled precursor chemicals and follows stringent regulations to prevent illicit manufacturing. The synthesis process typically includes multiple steps to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-propionyl Norfentanyl undergoes various chemical reactions, including:
Hydrolysis: Breaking down the compound into smaller molecules by reacting with water.
Hydroxylation: Introducing hydroxyl groups into the compound.
N- and O-dealkylation: Removing alkyl groups from nitrogen and oxygen atoms.
O-methylation: Adding methyl groups to oxygen atoms.
Common Reagents and Conditions: Common reagents used in these reactions include water, hydroxylating agents, and alkylating agents. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of N-propionyl Norfentanyl, which are often used in further research and analysis .
Scientific Research Applications
Chemistry: N-propionyl Norfentanyl is used as an analytical reference standard in mass spectrometry and chromatography to identify and quantify fentanyl analogs in various samples .
Biology: In biological research, N-propionyl Norfentanyl is used to study the metabolism and pharmacokinetics of fentanyl analogs. It helps in understanding how these compounds are processed in the body .
Medicine: While N-propionyl Norfentanyl itself is not used in medical treatments, its study aids in the development of safer and more effective opioid medications by providing insights into the behavior of fentanyl analogs .
Industry: In the forensic industry, N-propionyl Norfentanyl is used to detect and analyze illicit fentanyl analogs in seized drug samples, helping law enforcement agencies combat the opioid crisis .
Mechanism of Action
N-propionyl Norfentanyl is an inactive synthetic opioid analog. It does not exert significant pharmacological effects on its own but serves as a precursor or metabolite in the synthesis and metabolism of active fentanyl analogs . The molecular targets and pathways involved in its metabolism include hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Comparison with Similar Compounds
Norfentanyl: An inactive metabolite of fentanyl with a similar structure but lacking the propionyl group.
Butyrfentanyl: A mono-methylated fentanyl derivative with an additional methyl group at the ω-carbon of the propionyl amide.
Isobutyrfentanyl: An isomer of butyrfentanyl with the additional methyl group at the α-carbon of the propionyl amide.
Uniqueness: N-propionyl Norfentanyl is unique due to its specific structural modifications, which make it a valuable analytical reference standard for studying fentanyl analogs. Its distinct chemical properties allow for precise identification and quantification in forensic and research applications .
Properties
IUPAC Name |
N-phenyl-N-(1-propanoylpiperidin-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-16(20)18-12-10-15(11-13-18)19(17(21)4-2)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEFBCDAONSYET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)N(C2=CC=CC=C2)C(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036843 | |
Record name | N-Propionyl norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1890117-32-4 | |
Record name | N-Propionyl norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-propionyl Norfentanyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D8A98KR2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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